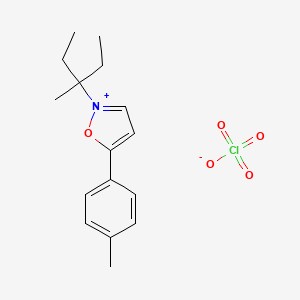

2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that belongs to the class of oxazolium salts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 3-methylpentan-3-ylamine with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazolium derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Methylpentan-3-yl)-5-phenyl-1,2-oxazol-2-ium perchlorate

- 2-(3-Methylpentan-3-yl)-5-(4-chlorophenyl)-1,2-oxazol-2-ium perchlorate

- 2-(3-Methylpentan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazol-2-ium perchlorate

Uniqueness

2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds

Biological Activity

2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate, with the CAS number 918885-19-5, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C16H22ClNO5

- Molecular Weight : 343.803 g/mol

- LogP : 5.087 (indicating lipophilicity) .

Antioxidant Properties

Analogous oxazole compounds have been reported to exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant effect is typically measured through assays that evaluate the compound's ability to scavenge free radicals .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In studies involving similar oxazole derivatives, cell viability was assessed using various cancer cell lines. Results indicated that some derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. For instance, certain analogs did not show significant cytotoxic effects at concentrations below 20 µM in B16F10 murine melanoma cells . This suggests that this compound may also have a favorable safety profile.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production. Some oxazole derivatives have been identified as potent inhibitors of tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate conversion .

Kinetic Studies

Kinetic analyses using Lineweaver–Burk plots have provided insights into the binding affinities of related compounds with tyrosinase. These studies indicate that certain analogs bind more tightly than others, which could inform the design of more effective inhibitors .

Case Studies

Properties

CAS No. |

918885-19-5 |

|---|---|

Molecular Formula |

C16H22ClNO5 |

Molecular Weight |

343.80 g/mol |

IUPAC Name |

2-(3-methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium;perchlorate |

InChI |

InChI=1S/C16H22NO.ClHO4/c1-5-16(4,6-2)17-12-11-15(18-17)14-9-7-13(3)8-10-14;2-1(3,4)5/h7-12H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

FRQSSTMUUPKVRX-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)(CC)[N+]1=CC=C(O1)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.